molecular formula C9H7ClN2O2 B13050490 2-(6-Chloro-2H-indazol-2-YL)acetic acid

2-(6-Chloro-2H-indazol-2-YL)acetic acid

Katalognummer: B13050490
Molekulargewicht: 210.62 g/mol
InChI-Schlüssel: CVWGFTWZQSIXKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Chloro-2H-indazol-2-YL)acetic acid is a compound that belongs to the indazole family, which is a class of heterocyclic compounds containing a benzene ring fused to a pyrazole ring. Indazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-2H-indazol-2-YL)acetic acid typically involves the reaction of 6-chloro-2-methyl-2H-indazol-5-amine with acetic acid under reflux conditions. The reaction is carried out for several hours, and the product is purified by flash column chromatography . Another method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, to form the indazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to improve yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Chloro-2H-indazol-2-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-(6-Chloro-2H-indazol-2-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(6-Chloro-2H-indazol-2-YL)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and acetic acid functional groups contribute to its reactivity and potential therapeutic applications .

Eigenschaften

Molekularformel

C9H7ClN2O2

Molekulargewicht

210.62 g/mol

IUPAC-Name

2-(6-chloroindazol-2-yl)acetic acid

InChI

InChI=1S/C9H7ClN2O2/c10-7-2-1-6-4-12(5-9(13)14)11-8(6)3-7/h1-4H,5H2,(H,13,14)

InChI-Schlüssel

CVWGFTWZQSIXKI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=CN(N=C2C=C1Cl)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.